molecular formula C20H18FN5O B14772939 1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-

1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-

Cat. No.: B14772939
M. Wt: 363.4 g/mol
InChI Key: XGCRDQKFYXFXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]- is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the fluoro, methoxy, and indole moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]- typically involves multi-step organic reactions. One common approach includes the following steps:

Properties

Molecular Formula

C20H18FN5O

Molecular Weight

363.4 g/mol

IUPAC Name

4-fluoro-6-methoxy-1-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,3-diamine

InChI

InChI=1S/C20H18FN5O/c1-26-11-13(12-5-3-4-6-18(12)26)16-7-8-23-20(24-16)25-17-10-15(22)14(21)9-19(17)27-2/h3-11H,22H2,1-2H3,(H,23,24,25)

InChI Key

XGCRDQKFYXFXHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)F)OC

Origin of Product

United States

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